Equivalent in Vitro Nematocidal Potency to Parent Doramectin Disaccharide in Haemonchus contortus Larval Development Assay
In a direct head-to-head comparison using a Haemonchus contortus larval development assay, doramectin monosaccharide demonstrated equivalent full efficacy to the parent doramectin disaccharide. Both compounds achieved complete larval inhibition at a concentration of 0.001 µg/ml, with no major potency advantage or disadvantage attributable to the disaccharide versus monosaccharide substituent at C-13 [1]. The study, which examined 14 avermectin analogs spanning 5 orders of magnitude in activity, established that the C-13 saccharide configuration is not a determinant of potency in this assay system, whereas substitutions at C-5 (hydroxyl versus oxo/oxime) drove orders-of-magnitude differences in activity [1].
| Evidence Dimension | Nematode larval development inhibition (minimum fully effective concentration) |
|---|---|
| Target Compound Data | 0.001 µg/ml (fully effective) |
| Comparator Or Baseline | Doramectin (parent disaccharide): 0.001 µg/ml (fully effective) |
| Quantified Difference | No significant difference (equivalent potency within the assay's detection limits) |
| Conditions | Haemonchus contortus larval development assay; 14 avermectin compounds tested across 5-log concentration range |
Why This Matters
This direct comparative evidence confirms that doramectin monosaccharide retains the full intrinsic anthelmintic potency of the parent drug in vitro, validating its utility as a biologically active reference standard for activity-based assays and SAR studies.
- [1] Michael B, Meinke PT, Shoop WL. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay. Journal of Parasitology. 2001;87(3):692-696. DOI: 10.1645/0022-3395(2001)087[0692:COIDSA]2.0.CO;2. View Source
